
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an amino group, a cyanomethyl group, and a chloride ion, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringThe final step involves the quaternization of the benzimidazole nitrogen with methyl chloride to yield the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride can be compared with other similar compounds, such as:
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazole: Lacks the chloride ion, resulting in different reactivity and solubility properties.
1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide: Similar structure but with a bromide ion instead of chloride, leading to variations in chemical behavior and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
834154-79-9 |
|---|---|
Molecular Formula |
C10H13ClN4 |
Molecular Weight |
224.69 g/mol |
IUPAC Name |
2-(3-amino-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)acetonitrile;chloride |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-13(7-6-11)9-4-2-3-5-10(9)14(8)12;/h2-5,8H,7,12H2,1H3;1H |
InChI Key |
VVWWLUKTBHAIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C2=CC=CC=C2N1CC#N)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)


![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)


![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)



![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)

